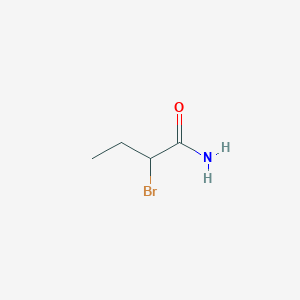

2-Bromobutanamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4597. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSLRYGHJVUELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277880 | |

| Record name | 2-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-24-3 | |

| Record name | 5398-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Bromobutanamide (CAS 5398-24-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromobutanamide (CAS: 5398-24-3), a valuable intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety information, and outlines detailed experimental protocols for its synthesis, purification, and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery by providing a consolidated repository of technical information, including spectroscopic data and reaction workflows.

Introduction

This compound is an organic compound featuring a bromine atom at the alpha-position to an amide functional group.[1] This structural arrangement makes it a versatile building block, particularly for nucleophilic substitution reactions where the bromide ion serves as an excellent leaving group. Its utility is most notable in the synthesis of α-substituted amides, which are key structural motifs in many biologically active molecules and pharmaceuticals. A significant application of this compound is as a precursor in the synthesis of 2-aminobutanamide, an intermediate for various chiral molecules.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 5398-24-3 | [3] |

| Molecular Formula | C₄H₈BrNO | [3] |

| Molecular Weight | 166.02 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 112-113 °C | [2] |

| Boiling Point | 250.2 °C at 760 mmHg | [3] |

| Density | 1.524 g/cm³ | [3] |

| Flash Point | 105.1 °C | [3] |

| Solubility | Soluble in polar solvents. | [1] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification: [3]

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis of this compound

Two primary synthetic routes for this compound are the bromination of butanamide and the amidation of 2-bromobutyric acid. The latter, proceeding via an acyl chloride intermediate, is often preferred for its high yield and purity.[2]

Synthesis via Amidation of 2-Bromobutyric Acid

This is a two-step process involving the conversion of 2-bromobutyric acid to 2-bromobutanoyl chloride, followed by amidation.

Experimental Protocol:

Step 1: Synthesis of 2-Bromobutanoyl Chloride

-

To a stirred solution of 2-bromobutyric acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser, add thionyl chloride (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40-50 °C) for 2-3 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by taking a small aliquot, quenching with methanol, and analyzing by TLC or GC to confirm the formation of the methyl ester.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-bromobutanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate flask, prepare a solution of concentrated aqueous ammonia (excess, e.g., 5-10 equivalents) in a suitable solvent like dichloromethane and cool it to 0 °C in an ice bath.

-

Slowly add the crude 2-bromobutanoyl chloride from the previous step to the cold ammonia solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC to confirm the consumption of the acyl chloride.

-

Perform a liquid-liquid extraction. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Synthesis via Bromination of Butanamide

This method involves the direct bromination of butanamide at the alpha-position.

Experimental Protocol:

-

Dissolve butanamide (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a light source.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux while irradiating with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

Crude this compound can be purified by recrystallization or distillation.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~4.2 (t, 1H, -CHBr-), ~2.1 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃), ~7.0-7.5 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~170 (-C=O), ~50 (-CHBr-), ~30 (-CH₂-), ~10 (-CH₃) |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch, two bands), ~2970-2850 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II), ~650-550 (C-Br stretch) |

| Mass Spec (m/z) | M⁺ peaks at 165 and 167 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation may show loss of Br, CONH₂, and alkyl fragments. |

Reactivity and Applications

This compound is a key intermediate in the synthesis of various organic molecules. Its primary reactivity stems from the electrophilic carbon attached to the bromine atom, making it susceptible to nucleophilic substitution reactions.[2]

A notable application is its reaction with ammonia to produce 2-aminobutanamide, a precursor for the synthesis of the anti-epileptic drug Levetiracetam.[2]

Conclusion

This compound (CAS 5398-24-3) is a versatile and important building block in organic synthesis. This technical guide has provided a detailed overview of its properties, synthesis, purification, and characterization. The experimental protocols and data presented herein are intended to facilitate its safe and efficient use in a research and development setting.

References

Physicochemical properties of 2-bromobutanamide

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and chemical reactivity of this compound. This alpha-haloamide is a significant building block in organic synthesis, particularly valued as a key intermediate in the production of pharmaceuticals and other biologically active molecules. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Physicochemical Properties

This compound is an organic compound featuring a four-carbon chain with a bromine atom at the alpha-position (carbon 2) and a terminal amide group.[1] This structure, particularly the electrophilic nature of the α-carbon, dictates its chemical behavior and makes it a versatile precursor for nucleophilic substitution reactions.[2] The compound is typically a colorless to pale yellow solid at room temperature.[1]

Data Presentation: Quantitative Properties

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 5398-24-3 | [2][4] |

| Molecular Formula | C₄H₈BrNO | [1][2][4] |

| Molecular Weight | 166.02 g/mol | [2][4] |

| Melting Point | 112-113 °C | [2][5] |

| Boiling Point | 250.2 °C at 760 mmHg | [2][4][5] |

| Density | 1.524 g/cm³ | [4][5] |

| Flash Point | 105.1 °C | [4][5] |

| Refractive Index | 1.496 | [4][5] |

| Solubility | Soluble in polar solvents like water and alcohols.[1] | |

| InChI Key | AKSLRYGHJVUELA-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCC(C(=O)N)Br | [3][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the amidation of 2-bromo-butyric acid.[2] An alternative, more direct route involves the bromination of butanamide using reagents like N-bromosuccinimide (NBS).[1][2] The former method is well-documented and provides high yields.[2]

Experimental Protocol: Amidation of 2-Bromobutyric Acid

This widely used two-step laboratory procedure involves the activation of the carboxylic acid followed by amidation.

Step 1: Formation of 2-Bromobutyryl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Place crude 2-bromobutanoic acid (0.4 mol) into the flask.[7]

-

Reaction: Slowly add thionyl chloride (SOCl₂) (0.44 mol) to the flask. Thionyl chloride is an effective reagent as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.[2][7]

-

Conditions: Heat the mixture at reflux for 2 hours. The reaction is typically performed in an inert solvent.[2][7]

Step 2: Formation of this compound

-

Setup: Prepare a beaker containing a stirred, ice-cold concentrated ammonia solution.[7]

-

Reaction: After cooling the reaction mixture from Step 1, slowly pour the resulting 2-bromobutyryl chloride into the ammonia solution.[2][7] This is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon.[2] The amidation is often conducted at controlled low temperatures (e.g., -5°C to 20°C) to minimize side reactions.[2]

-

Isolation: The this compound product will precipitate as a solid.[7]

-

Purification: Collect the solid via vacuum filtration and wash it with cold water.[7] For higher purity, the crude product can be further purified by recrystallization from ethanol or by using column chromatography with a silica gel stationary phase and an ethyl acetate/hexane eluent.[2]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-bromobutanoic acid.

Chemical Reactivity and Applications

The primary functional significance of this compound lies in the electrophilic nature of the α-carbon, which is bonded to the electron-withdrawing bromine atom. This makes the compound highly susceptible to nucleophilic substitution reactions, with the bromide ion being an excellent leaving group.[2]

This reactivity makes this compound a valuable intermediate for synthesizing a wide range of α-substituted amides by reacting it with various nucleophiles.[2]

Role in Drug Development: Synthesis of Levetiracetam Intermediate

A notable application of this compound is its role as a precursor in the synthesis of the anti-epileptic drug Levetiracetam.[2] It is used to produce DL-2-aminobutanamide, a key chiral intermediate. The reaction involves a nucleophilic substitution (SN2) mechanism where ammonia displaces the bromine atom.[2]

Reactivity Pathway Diagram

The diagram below outlines the nucleophilic substitution reaction of this compound with ammonia.

Safety and Handling

According to GHS hazard classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.[7]

References

- 1. CAS 5398-24-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 5398-24-3 | Benchchem [benchchem.com]

- 3. This compound | C4H8BrNO | CID 220998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5398-24-3 [chemnet.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C4H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

2-Bromobutanamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of 2-Bromobutanamide, a valuable reagent in organic synthesis. Its structure, featuring both a bromine atom and an amide functional group, makes it a versatile building block for the introduction of a butanamide moiety in the development of novel molecules.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Source |

| Molecular Formula | C₄H₈BrNO | [1][2][3][4][5] |

| Molecular Weight | 166.02 g/mol | [2][6] |

| Monoisotopic Mass | 164.97893 Da | [2][3] |

| CAS Number | 5398-24-3 | [1][2][4][6] |

Molecular Structure and Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The diagram below illustrates the logical relationship between the molecular formula of this compound and its overall molecular weight, based on the atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).

Caption: Calculation of this compound's molecular weight from its atomic constituents.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific applications of this compound are not available within general chemical database searches. For methodologies related to its use as a synthetic building block, researchers are advised to consult specialized organic chemistry literature and patent databases.[2][7] As a starting point, its structure suggests utility in nucleophilic substitution reactions, where the bromine atom acts as a leaving group.[1]

References

- 1. CAS 5398-24-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H8BrNO | CID 220998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 5398-24-3 [chemnet.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 5398-24-3 | Benchchem [benchchem.com]

- 7. 2-bromo-N,N-diethylbutanamide | C8H16BrNO | CID 11096175 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and functional groups of 2-bromobutanamide

This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 2-bromobutanamide, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Functional Groups

This compound is an organic compound featuring a four-carbon butane backbone.[1] Its structure is characterized by two key functional groups: a primary amide group (-CONH₂) located at the terminal carbon (C1) and a bromine atom substituent at the alpha-position (C2).[1][2] This arrangement makes the alpha-carbon an electrophilic center, susceptible to nucleophilic attack, with the bromide ion serving as an effective leaving group.[2] This inherent reactivity renders this compound a valuable intermediate in various organic syntheses.[1][2]

The molecule's IUPAC name is this compound.[3] Its chemical structure can be represented by the SMILES notation CCC(C(=O)N)Br.[4]

Caption: Molecular structure of this compound.

The primary functional groups determining the chemical behavior of this compound are the amide and the alkyl bromide.

Caption: Key functional groups in this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The presence of the polar amide group allows for hydrogen bonding, influencing its solubility in polar solvents like water and alcohols.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₈BrNO | [1][2][3] |

| Molecular Weight | 166.02 g/mol | [2][3] |

| CAS Number | 5398-24-3 | [2][3] |

| Melting Point | 112-113 °C | [2] |

| Boiling Point | 250.2 °C at 760 mmHg | [2][5] |

| Density | 1.524 g/cm³ | [5] |

| Monoisotopic Mass | 164.97893 Da | [2][3][4] |

| Flash Point | 105.1 °C | [5] |

| Vapor Pressure | 0.022 mmHg at 25°C | [5] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.[2]

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the protons in different chemical environments. The α-proton (adjacent to the bromine) is typically deshielded and appears downfield.[2] The amide protons often present as a broad signal.[2]

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~1.0 | Triplet | 3H |

| -CH₂- | ~2.0-2.2 | Multiplet | 2H |

| α-CH(Br) | ~4.1-4.3 | Multiplet | 1H |

| -NH₂ | ~6.5-7.0 | Broad | 2H |

| (Note: This table represents hypothetical data based on typical values for similar structures).[2] |

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton, with the carbonyl carbon and the carbon bonded to bromine showing characteristic downfield shifts.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| -CH₃ | ~10-15 |

| -CH₂- | ~25-30 |

| α-CH(Br) | ~45-55 |

| C=O | ~170-175 |

| (Note: This table represents hypothetical data based on typical values). |

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[2][6]

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide | 3400-3200 (two bands) | Medium |

| C-H Stretch | Alkyl | 3000-2850 | Medium |

| C=O Stretch (Amide I) | Primary Amide | ~1650 | Strong |

| N-H Bend (Amide II) | Primary Amide | ~1620-1550 | Strong |

| (Source: Characteristic IR absorption frequencies for primary amides).[2] |

Mass spectrometry is crucial for determining the molecular weight and elemental composition.[2] High-Resolution Mass Spectrometry (HRMS) can verify the molecular formula with high accuracy.[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.[7]

| Ion Species | Elemental Formula | Theoretical Mass (Da) |

| [M]⁺ (with ⁷⁹Br) | C₄H₈⁷⁹BrNO | 164.97893 |

| [M]⁺ (with ⁸¹Br) | C₄H₈⁸¹BrNO | 166.97688 |

| [M+H]⁺ (with ⁷⁹Br) | C₄H₉⁷⁹BrNO | 165.98671 |

| [M+H]⁺ (with ⁸¹Br) | C₄H₉⁸¹BrNO | 167.98466 |

| (Theoretical masses calculated based on isotopic masses).[2] |

Experimental Protocols: Synthesis of this compound

There are two primary routes for the synthesis of this compound.

This common method involves a two-step process: converting 2-bromobutyric acid to its more reactive acyl chloride derivative, followed by amidation.[2][8]

Step 1: Formation of 2-Bromobutyryl Chloride

-

In a fume hood, place 2-bromobutyric acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[8]

-

Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the flask.[8]

-

Heat the mixture at reflux for 2 hours. The byproducts (SO₂ and HCl) are gaseous and will be removed.[8]

-

After cooling, the excess thionyl chloride can be removed by distillation to yield crude 2-bromobutyryl chloride.

Step 2: Amidation

-

Cool the crude 2-bromobutyryl chloride in an ice bath.

-

Slowly and carefully pour the acyl chloride into a beaker containing a stirred, ice-cold concentrated ammonia solution (a significant excess).[8]

-

The this compound product will precipitate as a solid.[8]

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.[8]

-

Dry the collected solid. Further purification can be achieved by recrystallization.

Caption: Workflow for the amidation synthesis route.

An alternative approach is the direct bromination of butanamide at the alpha-position.[1][2] This method requires careful control to ensure regioselectivity and prevent over-bromination.[2]

-

Place butanamide (1.0 eq) in a suitable anhydrous solvent.

-

Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) (1.0-1.1 eq).[2]

-

The reaction may require a catalyst or initiator, such as a radical initiator (e.g., AIBN) or an acidic catalyst.[2]

-

Maintain the reaction at a controlled temperature and monitor its progress using techniques like TLC or GC.

-

Upon completion, quench the reaction and work up the mixture to isolate the crude product. This typically involves washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction.

-

Purify the isolated this compound by recrystallization or chromatography.

Chemical Reactivity and Transformations

The primary site of reactivity in this compound is the C-Br bond. The electrophilic alpha-carbon is susceptible to nucleophilic substitution (Sₙ2) reactions, where the bromide ion is displaced by a nucleophile.[2]

A significant transformation is the reaction with ammonia to yield DL-2-aminobutanamide, an important intermediate in the synthesis of chiral molecules like the drug Levetiracetam.[2]

-

Reaction: this compound + 2 NH₃ → 2-aminobutanamide + NH₄Br

-

Mechanism: Sₙ2

-

Conditions: The reaction is typically performed in an aqueous or alcoholic ammonia solution at elevated temperatures (e.g., 45–60°C).[2]

This reactivity allows for the synthesis of a wide array of derivatives by using different nucleophiles to introduce various functional groups at the C2 position.[2]

Caption: Nucleophilic substitution of this compound.

References

- 1. CAS 5398-24-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 5398-24-3 | Benchchem [benchchem.com]

- 3. This compound | C4H8BrNO | CID 220998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C4H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 5398-24-3 [chemnet.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

Solubility of 2-Bromobutanamide in Organic Solvents: A Technical Guide for Researchers

This guide outlines standardized experimental protocols for determining the solubility of 2-bromobutanamide and presents a structured format for recording and comparing the resulting data. The methodologies described are based on established principles of physical chemistry and are intended to ensure accuracy and reproducibility in a laboratory setting.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that significantly influences its application in synthesis, purification, and formulation. To facilitate systematic data collection, the following table structure is proposed for recording the solubility of this compound in various organic solvents at different temperatures.

Table 1: Solubility of this compound in Selected Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic Solvents | |||

| Methanol | |||

| Ethanol | |||

| n-Propanol | |||

| Isopropanol | |||

| n-Butanol | |||

| Polar Aprotic Solvents | |||

| Acetone | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Nonpolar Solvents | |||

| Toluene | |||

| Hexane | |||

| Diethyl Ether |

Note: This table is intended as a template for experimental data. Currently, there is a lack of published, peer-reviewed quantitative solubility data for this compound.

Experimental Protocol: Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal saturation method. This method is widely recognized for its accuracy and reliability.

2.1. Materials and Apparatus

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (± 0.0001 g)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

Spectrophotometer (optional, for concentration determination)

2.2. Procedure

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Circulate the water through the jacketed glass vessel to maintain a constant temperature.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient period to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically (typically several hours).

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a syringe filter. This prevents the precipitation or further dissolution of the solute during sampling.

-

Gravimetric Analysis: Transfer the filtered sample to a pre-weighed vial. Determine the mass of the solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until a constant weight of the solute is achieved.

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound.

-

Calculate the volume of the solvent from the mass of the solution and the mass of the solute, using the density of the pure solvent at the experimental temperature.

-

Express the solubility in g/100 mL or other desired units.

-

The molar solubility can be calculated using the molecular weight of this compound (166.02 g/mol ).[1][2]

-

2.3. Data Validation

-

Repeat the experiment at each temperature and for each solvent to ensure reproducibility.

-

Analyze the solid phase after equilibration to ensure that no solvate formation or polymorphism has occurred.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobutanamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling points of 2-bromobutanamide, including detailed experimental protocols for its synthesis, a critical prerequisite for empirical analysis.

Physicochemical Data

This compound is a white solid organic compound utilized as an intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.[1] Its key physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 112-113 °C | [1][2] |

| Boiling Point | 250.2 °C (at 760 mmHg) | [1][2] |

| Molecular Formula | C₄H₈BrNO | [2][3][4] |

| Molecular Weight | 166.02 g/mol | [2][3] |

| Density | 1.524 g/cm³ | [1] |

| Flash Point | 105.1 °C | [1] |

| Refractive Index | 1.496 | [1] |

| CAS Number | 5398-24-3 | [2] |

Experimental Protocols

Precise determination of melting and boiling points requires a pure sample. The following section details established synthetic routes to obtain this compound, followed by a general methodology for measuring its thermal properties.

Two primary synthetic strategies are employed for the preparation of this compound: the amidation of 2-bromobutyric acid and the direct bromination of butanamide.[2]

Method 1: Amidation of 2-Bromobutyric Acid

This is a two-step process that begins with the conversion of 2-bromobutyric acid to its more reactive acyl chloride, followed by amidation.[2]

-

Step 1: Formation of 2-Bromobutyryl Chloride

-

In a fume hood, place crude 2-bromobutanoic acid (0.4 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

-

Slowly add thionyl chloride (SOCl₂) (0.44 mol) to the flask.[5] Thionyl chloride is a preferred reagent as its byproducts (SO₂ and HCl) are gaseous and easily removed.[2]

-

Heat the mixture at reflux for 2 hours.[5] The reaction should be performed in an inert solvent.[2]

-

-

Step 2: Amidation to form this compound

Method 2: Bromination of Butanamide

This alternative route involves the direct bromination of butanamide. While more direct, it requires stringent control to ensure regioselectivity at the alpha-position and to prevent over-bromination.[2]

-

Combine butanamide with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS).[2]

-

The reaction is typically conducted in the presence of a catalyst or initiator.[2]

-

Careful control of reaction conditions (e.g., temperature, solvent, molar ratios) is crucial for achieving the desired product with high purity.[2]

While specific experimental reports detailing the determination for this exact compound are not prevalent, standard, well-established laboratory protocols are applicable.

-

Melting Point Determination:

-

A small, dry sample of purified this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated slowly (e.g., 1-2 °C per minute) as it approaches the expected melting point of 112 °C.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., 1-2 °C) indicates high purity.

-

-

Boiling Point Determination:

-

The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

-

A small amount of the liquid sample is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.

-

The liquid is heated until it boils, and the vapor temperature is recorded when it remains constant. This stable temperature is the boiling point. Given the high boiling point of 250.2 °C, distillation under reduced pressure (vacuum distillation) is often preferred to prevent potential decomposition of the compound.

-

Visualizations

The following diagrams illustrate the synthesis workflow and logical relationships of the compound's properties.

Caption: Workflow for the synthesis of this compound via amidation.

Caption: Key properties and structural data of this compound.

References

2-Bromobutanamide: A Technical Safety and Hazard Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard profile of 2-Bromobutanamide (CAS No: 5398-24-3). The information is compiled to assist researchers and professionals in drug development in making informed decisions regarding the handling, storage, and use of this compound. All quantitative data is presented in structured tables, and where available, descriptions of relevant experimental protocols are provided.

Chemical and Physical Properties

This compound is an organic compound that serves as a building block in various synthetic chemical processes.[1] Its utility in medicinal chemistry and organic synthesis is noteworthy, particularly as an intermediate in the preparation of pharmaceuticals and other biologically active molecules.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈BrNO | [1][2][3] |

| Molecular Weight | 166.02 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5398-24-3 | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 250.2°C at 760 mmHg | [3] |

| Density | 1.524 g/cm³ | [3] |

| Flash Point | 105.1°C | [3] |

| Vapor Pressure | 0.022 mmHg at 25°C | [3] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Hazard Identification and GHS Classification

Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Irritant | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Irritant | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Irritant | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | Irritant | Warning | H335: May cause respiratory irritation |

Precautionary Statements: A comprehensive list of precautionary statements can be found in the PubChem database entry for this compound.[2] These include recommendations for prevention (e.g., P261, P280), response (e.g., P301+P317, P305+P351+P338), storage (e.g., P403+P233), and disposal (e.g., P501).[2]

Toxicological Summary

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, the following sections describe standardized methodologies that would be used to evaluate the hazards identified by the GHS classification. These descriptions are based on established OECD guidelines and general practices in toxicology.

Acute Oral Toxicity (as per OECD Guideline 423)

The "Acute Toxic Class Method" is a stepwise procedure using a small number of animals. The method involves the administration of the test substance by oral gavage in a sequential manner. The starting dose is selected from one of four fixed levels. The outcome of the initial animal determines the dosing for subsequent animals. The test concludes when a stopping criterion is met, which allows for the classification of the substance into a specific toxicity class. Observations of the animals for signs of toxicity are conducted for at least 14 days.

Skin Irritation (based on OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method utilizes reconstructed human epidermis (RhE) models to assess skin irritation potential. A small amount of this compound would be applied topically to the tissue surface. After a defined exposure period, the chemical is removed, and the tissue is incubated. The viability of the cells is then determined using a cell viability assay, such as the MTT assay.[3] A reduction in cell viability below a certain threshold (typically ≤ 50%) would classify the substance as a skin irritant.[3]

Eye Irritation (based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium test method)

Similar to the skin irritation test, this in vitro method uses a three-dimensional reconstructed human cornea-like epithelium model. The test chemical is applied to the epithelial surface, and after an exposure period, cell viability is measured. This method is used to identify chemicals that are not classified as eye irritants. For a full classification, other tests, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437), may be employed, which measure changes in corneal opacity and permeability after exposure to the test substance.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The assessment of respiratory irritation often involves whole-body exposure of rodents in inhalation chambers. Parameters such as respiratory rate, tidal volume, and sensory irritation are measured. Histopathological examination of the respiratory tract tissues is also conducted to identify any cellular damage or inflammatory responses.

Handling and Storage

Given the hazardous nature of this compound, strict safety protocols should be followed.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing dust, fumes, or vapors.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible substances and sources of ignition.[4]

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for identifying and assessing the hazards of a chemical substance like this compound.

References

An In-depth Technical Guide to 2-Bromobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobutanamide is a halogenated amide of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both an amide group and a reactive bromine atom at the α-carbon, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including functionalized amino acids and potential therapeutic agents. This document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, established synthesis protocols, key chemical reactions, and applications in drug discovery and development.

Chemical Identity and Nomenclature

This compound is an organic compound whose structure consists of a four-carbon chain with an amide group at the primary carbon and a bromine atom at the adjacent (alpha) carbon.[1][2]

The core structure's significance lies in the electrophilic nature of the α-carbon, which is bonded to the electron-withdrawing bromine atom. This makes the compound highly susceptible to nucleophilic substitution reactions, with the bromide ion being an excellent leaving group.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 166.02 g/mol | [1][3] |

| Melting Point | 112-113 °C | [1] |

| Boiling Point | 250.2 °C at 760 mmHg | [1][5] |

| Density | 1.524 g/cm³ | [5] |

| Flash Point | 105.1 °C | [5] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Solubility | Soluble in polar solvents like water and alcohols | [2] |

Spectroscopic Profile: While a complete, publicly available, peer-reviewed set of spectra (¹H NMR, ¹³C NMR, IR, MS) is not readily compiled in single sources, the expected spectral characteristics can be inferred from its structure. Key data points are available across various chemical databases.

-

Mass Spectrometry: The compound's monoisotopic mass is 164.97893 Da.[3][6] The mass spectrum would be characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: Expected peaks would include N-H stretching for the primary amide, a strong C=O (carbonyl) stretch, and C-Br stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show signals corresponding to the CH₃ group of the ethyl chain, the CH₂ group, the CH group bonded to bromine, and the NH₂ protons of the amide.

-

¹³C NMR: Would display four distinct carbon signals corresponding to the methyl, methylene, α-carbon (bonded to Br), and carbonyl carbon.

-

Synthesis of this compound

The primary synthetic route to this compound involves the amidation of 2-bromobutyric acid.[1] This is typically a two-step process designed for high efficiency and purity.[1]

This procedure details the conversion of 2-bromobutyric acid into this compound via an acyl chloride intermediate.[1][7]

Step 1: Formation of 2-Bromobutyryl Chloride

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-bromobutanoic acid (1.0 eq).[7]

-

Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the flask. This reaction is typically performed in an inert solvent.[1][7]

-

Heat the mixture at reflux for approximately 2 hours. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are conveniently removed as gases.[1][7]

-

After cooling, the excess thionyl chloride can be removed by distillation, yielding the crude 2-bromobutyryl chloride intermediate.

Step 2: Amidation of 2-Bromobutyryl Chloride

-

Cool the crude 2-bromobutyryl chloride in an ice bath.

-

Slowly and carefully add the acyl chloride to a beaker containing a stirred, ice-cold concentrated ammonia solution.[7] This is a nucleophilic acyl substitution reaction.[1]

-

The amidation is often conducted at controlled low temperatures (-5°C to 20°C) to minimize side reactions.[1]

-

This compound will precipitate as a solid.[7]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[7]

-

Dry the final product. Yields for this method have been reported as high as 89.2%.[1]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the bromine atom at the α-position, making it a valuable precursor in various synthetic pathways.

The carbon-bromine bond is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This Sₙ2-type reaction is fundamental to its utility.[1]

-

Synthesis of Amino Acid Derivatives: A significant reaction is the displacement of bromine with ammonia to produce DL-2-aminobutanamide.[1] This product is a racemic mixture and serves as a crucial intermediate for synthesizing novel and chiral amino acids, which have applications in neurological research.[1]

Caption: Key nucleophilic substitution pathway.

This compound and its derivatives are important scaffolds in medicinal chemistry.

-

Precursor for Active Pharmaceutical Ingredients (APIs): It is a known intermediate in the synthesis of certain pharmaceuticals. For example, its derivative DL-2-aminobutanamide is a key intermediate for the anticonvulsant drug Levetiracetam.[1]

-

Neurological Research: Derivatives are used to develop inhibitors for GABA transporters, which is a key area of focus for treating neurological disorders.[1]

-

Pain Management: Certain N-benzyl-2-bromobutanamide derivatives have demonstrated antinociceptive (pain-reducing) properties in preclinical models of neuropathic pain without causing significant motor impairment.[1]

-

Proteomics: The compound's ability to modify proteins makes it a useful tool in proteomics research for studying protein interactions and functions.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Source:[3]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational building block in synthetic organic chemistry with demonstrated value in the field of drug development. Its straightforward synthesis and versatile reactivity allow for the creation of diverse molecular structures, particularly α-substituted amides and amino acids. For researchers in medicinal chemistry, understanding the properties and reaction protocols of this compound is essential for leveraging its potential in the design and synthesis of novel therapeutic agents and research tools.

References

- 1. This compound | 5398-24-3 | Benchchem [benchchem.com]

- 2. CAS 5398-24-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H8BrNO | CID 220998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 5398-24-3 [chemnet.com]

- 6. PubChemLite - this compound (C4H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

Spectroscopic Data and Analysis of 2-Bromobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-bromobutanamide (C₄H₈BrNO), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data to facilitate its identification and characterization. The information is presented in a structured format, including detailed tables of predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated using established spectroscopic principles and prediction software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~6.5 - 7.5 | Broad Singlet | 1H | - | -NH₂ (amide) |

| ~5.5 - 6.5 | Broad Singlet | 1H | - | -NH₂ (amide) |

| ~4.2 | Doublet of Triplets | 1H | ~7.0, ~5.0 | H-2 |

| ~2.1 | Multiplet | 2H | ~7.0 | H-3 |

| ~1.1 | Triplet | 3H | ~7.5 | H-4 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Field Strength: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C-1 (C=O) |

| ~50 | C-2 (CH-Br) |

| ~30 | C-3 (CH₂) |

| ~11 | C-4 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3350 - 3180 | Strong, Broad | N-H | Stretching (Amide) |

| 2970 - 2860 | Medium | C-H | Stretching (Alkyl) |

| ~1650 | Strong | C=O | Stretching (Amide I) |

| ~1630 | Medium | N-H | Bending (Amide II) |

| 650 - 550 | Medium-Strong | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The following data is predicted for electron ionization (EI) mass spectrometry.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment | Notes |

| 165/167 | 10 | [C₄H₈BrNO]⁺ | Molecular ion (M⁺), showing characteristic Br isotope pattern. |

| 122/124 | 40 | [C₃H₅BrO]⁺ | Loss of -NH₂ |

| 88 | 100 | [C₄H₈NO]⁺ | Loss of Br radical. |

| 72 | 60 | [C₃H₆NO]⁺ | Cleavage of the C2-C3 bond. |

| 57 | 80 | [C₄H₉]⁺ | Butyl cation. |

| 44 | 90 | [CONH₂]⁺ | Amide fragment. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse width.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is likely a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

-

Data Analysis: Analyze the fragmentation pattern to identify the molecular ion and characteristic fragment ions. The presence of bromine will be indicated by pairs of peaks (M⁺ and M⁺+2) with nearly equal intensity.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure and predicted NMR correlations for this compound.

Commercial Suppliers and Synthetic Guide for 2-Bromobutanamide in Research

For researchers, scientists, and drug development professionals, sourcing key chemical intermediates of high purity and understanding their synthesis is critical for advancing scientific discovery. 2-Bromobutanamide is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of commercial suppliers of this compound and a detailed experimental protocol for its synthesis.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary, so it is essential to select a supplier that meets the specific needs of your experimental work. Below is a summary of several commercial sources.

| Supplier/Distributor | Manufacturer | Purity | Available Quantities | CAS Number |

| Simson Pharma Limited | Simson Pharma Limited | High Quality (Certificate of Analysis provided) | Custom Synthesis | 5398-24-3 |

| Cenmed Enterprises | Aladdin Scientific | ≥95% | 1g | 5398-24-3[1] |

| Fisher Scientific | eMolecules / Ambeed | Not specified | 1g | 5398-24-3[2] |

| CymitQuimica | Indagoo | 95% | 100mg, 250mg, 1g, 5g | 5398-24-3[3] |

| CymitQuimica | Apollo Scientific | 98% | Not specified | 5398-24-3[3] |

| BenchChem | BenchChem | Not specified | Inquire for quote | 5398-24-3[4] |

Synthetic Protocol: Amidation of 2-Bromobutanoic Acid

One of the common and effective methods for preparing this compound is through the amidation of 2-bromobutanoic acid.[4] This two-step process involves the conversion of the carboxylic acid to an acyl chloride, followed by a reaction with ammonia.

Part A: Formation of 2-Bromobutyryl Chloride

This initial step converts the carboxylic acid into a more reactive acyl chloride using thionyl chloride.

Materials:

-

Crude 2-bromobutanoic acid (0.4 mol)

-

Thionyl chloride (0.44 mol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a fume hood, place the crude 2-bromobutanoic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

-

Slowly add thionyl chloride to the flask.[5]

-

Heat the mixture at reflux for 2 hours.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting 2-bromobutyryl chloride is typically used directly in the next step without further purification.

Part B: Formation of this compound

The acyl chloride is then reacted with ammonia to form the final amide product.

Materials:

-

2-Bromobutyryl chloride (from Part A)

-

Ice-cold concentrated ammonia solution

-

Beaker

-

Stirring apparatus

Procedure:

-

Cool a beaker containing a stirred, ice-cold concentrated ammonia solution.[5]

-

Slowly and carefully pour the cooled 2-bromobutyryl chloride from Part A into the stirred ammonia solution.[5] This reaction is exothermic.

-

Continue stirring until the reaction is complete. The this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis of this compound from 2-bromobutanoic acid.

Caption: Synthesis of this compound from 2-bromobutanoic acid.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its primary utility lies in its ability to undergo nucleophilic substitution reactions at the α-carbon, allowing for the introduction of various functional groups.[4] This reactivity makes it a valuable precursor for the synthesis of α-substituted amides.[4]

A significant application is in the synthesis of novel amino acids, which are crucial components in the development of new pharmaceuticals, particularly in neurological research.[4] For example, the reaction of this compound with ammonia can yield DL-2-aminobutanamide, an important intermediate in the synthesis of chiral molecules like the anti-epileptic drug Levetiracetam.[4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[7]

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[7] Avoid breathing fumes and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information before use.

References

- 1. cenmed.com [cenmed.com]

- 2. eMolecules this compound | 5398-24-3 | MFCD08235148 | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 3. CAS 5398-24-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5398-24-3 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C4H8BrNO | CID 220998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

The Biological Activity of Alpha-Haloamides: A Technical Guide for Researchers

Abstract

Alpha-haloamides are a class of reactive organic compounds characterized by a halogen atom positioned on the carbon alpha to a carbonyl group of an amide. This structural motif imparts a unique electrophilic character, rendering them capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity has established alpha-haloamides as invaluable tools in chemical biology and as promising scaffolds in drug discovery. This technical guide provides an in-depth overview of the biological activities of alpha-haloamides, with a focus on their mechanisms of action, applications as enzyme inhibitors, and their emerging roles as antimicrobial and anticancer agents. Detailed experimental protocols and quantitative activity data are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Alpha-haloamides are versatile chemical entities that have garnered significant attention in the scientific community. Their inherent reactivity, primarily as alkylating agents, allows for the specific and often irreversible modification of biological targets, most notably the thiol group of cysteine residues. This property has been exploited for decades in proteomics to block disulfide bond formation and for peptide mapping. More recently, the tunability of their reactivity has positioned them as "covalent warheads" in the design of targeted therapies. This guide will explore the chemistry, biological activities, and practical applications of this important class of compounds.

Mechanism of Action: Covalent Modification

The primary mechanism underlying the biological activity of alpha-haloamides is their ability to act as electrophiles in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group and the halogen atom polarizes the alpha-carbon, making it susceptible to attack by nucleophiles.

Reaction with Cysteine Residues

The most well-documented biological reaction of alpha-haloamides is the alkylation of the sulfhydryl group of cysteine residues in proteins.[1] The thiolate anion of cysteine is a potent nucleophile that readily attacks the alpha-carbon of the haloamide, displacing the halide ion and forming a stable thioether linkage. This irreversible modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or the prevention of disulfide bond formation. The reactivity of the halogen follows the order I > Br > Cl > F.[2]

Iodoacetamide is a classic example of a highly reactive alpha-haloamide used extensively in proteomics to cap cysteine residues.[1] Chloroacetamides are generally less reactive, which can offer improved selectivity for specific cysteine residues within the proteome, making them attractive for targeted covalent inhibitor design.[3]

Chemical Synthesis of Alpha-Haloamides

The synthesis of alpha-haloamides is typically straightforward, most commonly involving the acylation of a primary or secondary amine with a haloacetyl halide.

General Synthesis of N-substituted-2-chloroacetamides

A common method involves the reaction of an appropriate alkyl or aryl amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Protocol 1: Synthesis of N-Aryl-2-chloroacetamide [4][5]

-

Dissolution: Dissolve the substituted aryl amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Base: Add a base, such as triethylamine (1.1-1.5 equivalents), to the cooled solution.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Quantitative Data

Alpha-haloamides exhibit a wide range of biological activities, from broad-spectrum enzyme inhibition to more targeted antimicrobial and anticancer effects.

Enzyme Inhibition

Alpha-haloamides are potent inhibitors of enzymes that utilize a catalytic cysteine residue, including proteases, kinases, and deubiquitinases (DUBs).[1][6]

Table 1: Inhibition of Enzymes by Alpha-Haloamides

| Compound | Target Enzyme | Organism/Cell Line | Inhibition Metric | Value | Reference(s) |

| Iodoacetamide | Cysteine Peptidases | General | Irreversible Inhibitor | - | [1] |

| Iodoacetamide | Creatine Kinase | Rabbit Muscle | Inactivation Kinetics | - | [7] |

| Iodoacetamide | S-adenosylhomocysteinase | Rat Liver | Second-order rate constant | 7.55 M⁻¹ min⁻¹ | [8] |

| Chloroacetamide Derivative | TEAD4 | - | IC₅₀ | Varies (µM range) | [6] |

| Chlorofluoroacetamide-benzothiazole (30) | Papain | - | k_inact/K_i | 0.354 M⁻¹ s⁻¹ | [3] |

Antimicrobial Activity

Several N-substituted chloroacetamide derivatives have demonstrated significant antimicrobial and antifungal properties.[4]

Table 2: Antimicrobial Activity of Alpha-Haloamides

| Compound Class | Test Organism | Activity Metric | Value Range | Reference(s) |

| N-substituted chloroacetamides | Gram-positive bacteria | MIC | Varies | [4] |

| N-substituted chloroacetamides | Gram-negative bacteria | MIC | Varies | [4] |

| N-substituted chloroacetamides | Fungi | MIC | Varies | [4] |

Anticancer Activity

The ability of alpha-haloamides to covalently modify proteins has led to their investigation as potential anticancer agents. For instance, chloroacetamide fragments have been screened to identify inhibitors of the TEAD-YAP protein-protein interaction, which is a key component of the Hippo signaling pathway often dysregulated in cancer.[6][9]

Table 3: Cytotoxicity of Alpha-Haloamide Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Value Range | Reference(s) |

| Chloroacetamide Fragments | Various Cancer Cell Lines | IC₅₀ | µM range | [10] |

Toxicity

It is crucial to note that some alpha-haloamides exhibit significant toxicity. Fluoroacetamide, for example, is a potent metabolic poison. It is metabolized in vivo to fluorocitrate, which inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to cellular energy depletion and cytotoxicity.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving alpha-haloamides.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[13][14]

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial compound.

-

Preparation of Stock Solution: Prepare a stock solution of the alpha-haloamide derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Cell Viability (MTT) Assay[15][16]

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the alpha-haloamide compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the CC₅₀ (half-maximal cytotoxic concentration) value.

Signaling Pathways and Visualizations

Alpha-haloamides can modulate various cellular signaling pathways by covalently modifying key protein components.

Inhibition of the TEAD-YAP Signaling Pathway

The Hippo pathway is a critical regulator of organ size and cell proliferation.[12] The transcriptional co-activator YAP is a key downstream effector that, when translocated to the nucleus, binds to TEAD transcription factors to promote the expression of pro-proliferative and anti-apoptotic genes. Chloroacetamide-based inhibitors have been developed to covalently bind to a cysteine residue in the palmitate-binding pocket of TEAD, thereby allosterically inhibiting the TEAD-YAP interaction.[6][9]

Caption: Inhibition of the TEAD-YAP signaling pathway by α-chloroacetamide inhibitors.

Inhibition of Deubiquitinating Enzymes (DUBs)

Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from proteins, thereby regulating a vast array of cellular processes. Many DUBs are cysteine proteases and are thus susceptible to inhibition by alpha-haloamides like iodoacetamide.[1]

References

- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of inactivation of creatine kinase during modification of its thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inactivation of rat liver S-adenosylhomocysteinase by iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluoroacetate and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Evolving Reactivity of α-Haloamides: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The α-haloamide moiety is a cornerstone in organic synthesis, serving as a versatile building block for a vast array of molecular architectures. Its unique electronic properties, arising from the interplay between the electron-withdrawing halogen and the adjacent amide group, have captivated chemists for over a century. This guide provides a comprehensive overview of the historical development and current understanding of α-haloamide reactivity, offering a technical resource for researchers engaged in synthetic chemistry and drug discovery.

Historical Perspective: From Fundamental Reactivity to Modern Applications